molecular formula C18H27NO3 B1668287 Capsaïcine CAS No. 404-86-4

Capsaïcine

Numéro de catalogue: B1668287
Numéro CAS: 404-86-4
Poids moléculaire: 305.4 g/mol
Clé InChI: YKPUWZUDDOIDPM-SOFGYWHQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

La capsaïcine, connue chimiquement sous le nom de 8-méthyl-N-vanillyl-6-nonénamide, est le composant actif présent dans les piments, qui appartiennent au genre Capsicum. Ce composé est responsable de la saveur piquante caractéristique des piments et est un irritant chimique pour les mammifères, y compris les humains. La this compound produit une sensation de brûlure dans tous les tissus avec lesquels elle entre en contact . Il s'agit d'un solide cristallin, hydrophobe, incolore et très piquant .

Mécanisme D'action

Target of Action

Capsaicin, a naturally occurring compound found in chili peppers, primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a calcium-permeable ion channel found on nociceptive nerve fibers . It acts as a molecular detector of noxious signals in primary sensory neurons .

Mode of Action

Capsaicin acts as an agonist for the TRPV1 receptor . Upon binding to this receptor, capsaicin causes the channel to open, leading to the influx of cations, particularly calcium, into the cell . This influx results in depolarization, initiation of action potential, and pain signal transmission to the spinal cord . Prolonged exposure to capsaicin leads to desensitization of the sensory axons, inhibiting the initiation of pain transmission .

Biochemical Pathways

Capsaicin influences several metabolic pathways, including lipid metabolism, energy metabolism, and antioxidant stress . It stimulates the release of catecholamine from catecholaminergic neurons in the brain, promoting weight loss . Additionally, capsaicin has been shown to increase the phosphorylation of p38 MAPK in the periphery and spinal cord dorsal horn .

Pharmacokinetics

Capsaicin is most often used as a topical analgesic and exists in many formulations of cream, liquid, and patch preparations of various strengths . The pharmacological activity of capsaicin-like compounds depends on several factors like the dose, the route of administration, and most importantly, its concentration at target tissues .

Result of Action

Capsaicin has a wide range of molecular and cellular effects. It has been shown to provoke apoptotic and inhibitory effects in a variety of human cancer cells . Capsaicin also exerts its effects on different organs because TRPV1 channels are expressed in different cell types, including neuronal, muscular, immune, and epithelial cells, as well as adipocytes .

Action Environment

The action of capsaicin can be influenced by various environmental factors. For instance, the production of capsaicin can be induced by abiotic stress factors, either by physical-environmental factors or by the application of eliciting molecules of chemical or hormonal origin . Furthermore, the pungency of capsaicin is influenced by weather conditions such as heat waves, and it increases with the maturation of the fruit .

Applications De Recherche Scientifique

Capsaicin has a wide range of scientific research applications:

Chemistry: In chemistry, capsaicin is used as a model compound to study reaction mechanisms and the behavior of amides under various conditions .

Biology: In biological research, capsaicin is used to study pain mechanisms and sensory neuron function. It is a valuable tool for understanding the role of transient receptor potential vanilloid 1 (TRPV1) receptors .

Medicine: Capsaicin is used in topical analgesic formulations to relieve pain from conditions such as arthritis, neuropathy, and muscle pain. It is also being investigated for its potential anti-cancer properties .

Industry: In the food industry, capsaicin is used as a flavoring agent and preservative. It is also used in self-defense products like pepper spray .

Analyse Biochimique

Biochemical Properties

Capsaicin interacts with a receptor called the vanilloid receptor subtype 1 (VR1), an ion channel-type receptor . Capsaicin, as a member of the vanilloid family, binds to VR1 . Upon binding, capsaicin stabilizes the open state of VR1 . The binding is mediated by both hydrogen bonds and van der Waals interactions .

Cellular Effects

Capsaicin has a variety of effects on cells. It can induce cell-cycle arrest or apoptosis or inhibit proliferation in a variety of cancer cells . It also has effects on primary sensory neurons function, from sensory neuron excitation characterized by local burning sensation and neurogenic inflammation, followed by conduction blockage accompanied by reversible ultrastructural changes of peripheral nociceptive endings .

Molecular Mechanism

Capsaicin is a TRPV1 receptor agonist. TRPV1 is a trans-membrane receptor-ion channel complex activated by temperatures higher than 43 degrees Celsius, pH lower than 6, and endogenous lipids . When activated by a combination of these factors, the channel can transiently open and initiate depolarization due to the influx of calcium and sodium ions .

Temporal Effects in Laboratory Settings

Capsaicin initially excites neurons but then ‘calms’ them into long-lasting non-responsiveness . This phenomenon, traditionally referred to as “capsaicin desensitization,” during which the previously excited neurons are unresponsive not only to capsaicin but a variety of unrelated stimuli including noxious heat .

Dosage Effects in Animal Models

In early subchronic toxicity studies, pure capsaicin (50 mg/kg per day) or capsicum crude fruit extract (0.5 g/kg day) that was given to rats via stomach tube for 60 days had no effect on food intake but reduced the weight gain of the animals .

Metabolic Pathways

Capsaicin is primarily metabolized in the liver and intestine of the human body . Upon entering the body, esterases in the intestine hydrolyze capsaicin into free capsaicin and capsaicin ester . These compounds then enter the blood circulation and generate various metabolites, including hydroxylates, amides, sulfates among others .

Transport and Distribution

Capsaicin binds to a pocket formed by the channel’s transmembrane segments, where it takes a “tail-up, head-down” configuration . Binding is mediated by both hydrogen bonds and van der Waals interactions .

Subcellular Localization

Capsaicin is present in large quantities in the placental tissue (which holds the seeds), the internal membranes and, to a lesser extent, the other fleshy parts of the fruits of plants in the genus Capsicum . The highest concentration of capsaicin can be found in the white pith of the inner wall, where the seeds are attached .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La capsaïcine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la condensation de la vanillyl-amine avec le chlorure de 8-méthyl-6-nonénoyle en conditions basiques. Cette réaction nécessite généralement un solvant tel que le dichlorométhane et une base comme la triéthylamine .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction de sources naturelles. Le processus comprend des étapes telles que l'extraction par solvant, la saponification, la chromatographie sur colonne, la concentration et la cristallisation. Des solvants comme l'éthanol, le méthanol et l'hexane sont couramment utilisés dans ces processus . L'objectif est d'obtenir une this compound de haute pureté, souvent supérieure à 95 % .

Analyse Des Réactions Chimiques

La capsaïcine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée en utilisant de puissants agents oxydants comme le permanganate de potassium ou le trioxyde de chrome. Cette réaction entraîne généralement la formation de vanilline et d'autres produits d'oxydation .

Réduction : La réduction de la this compound peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium. Cette réaction réduit le groupe amide en une amine .

Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie vanillyl. Les réactifs courants pour ces réactions comprennent les halogénoalcanes et les nucléophiles comme le méthylate de sodium .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : En chimie, la this compound est utilisée comme composé modèle pour étudier les mécanismes réactionnels et le comportement des amides dans diverses conditions .

Biologie : Dans la recherche biologique, la this compound est utilisée pour étudier les mécanismes de la douleur et la fonction des neurones sensoriels. C'est un outil précieux pour comprendre le rôle des récepteurs TRPV1 (transient receptor potential vanilloid 1) .

Médecine : La this compound est utilisée dans les formulations analgésiques topiques pour soulager la douleur due à des affections telles que l'arthrite, la neuropathie et les douleurs musculaires. Elle est également étudiée pour ses propriétés anticancéreuses potentielles .

Industrie : Dans l'industrie alimentaire, la this compound est utilisée comme agent aromatisant et conservateur. Elle est également utilisée dans les produits d'autodéfense comme le spray au poivre .

5. Mécanisme d'action

La this compound exerce ses effets principalement par l'activation des récepteurs TRPV1 (transient receptor potential vanilloid 1), qui sont des canaux cationiques dépendants de la liaison de ligands présents sur les fibres nerveuses nociceptives. L'activation de ces récepteurs conduit à la dépolarisation, à l'initiation des potentiels d'action et à la transmission des signaux de douleur vers la moelle épinière . Une exposition prolongée à la this compound entraîne une désensibilisation des neurones sensoriels, ce qui conduit à un effet analgésique .

Propriétés

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
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InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+
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InChI Key

YKPUWZUDDOIDPM-SOFGYWHQSA-N
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Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
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Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
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Molecular Formula

C18H27NO3
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DSSTOX Substance ID

DTXSID9020241
Record name Capsaicin
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Molecular Weight

305.4 g/mol
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Physical Description

Dark red solid with a volatile pungent odor; [HSDB] Formulated as dry powder, liquid, and liquid spray; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystalline powder.
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Boiling Point

210-220, BP: 210-220 °C at 0.01 mm Hg, 210.00 to 220.00 °C. @ 0.01 mm Hg, 410-428 °F
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Flash Point

113 °C (235 °F) - closed cup
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Solubility

Insoluble in cold water, Practically insoluble in cold water, Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide, Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid
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Vapor Pressure

0.00000001 [mmHg]
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Mechanism of Action

Capsaicin has been shown to reduce the amount of substance P associated with inflammation - however this is not believed to be its main mechanism in the relief of pain. Capsaicin's mechanism of action is attributed to "defunctionalization" of nociceptor fibers by inducing a topical hypersensitivity reaction on the skin. This alteration in pain mechanisms is due to many of the following: temporary loss of membrane potential, inability to transport neurotrophic factors leading to altered phenotype, and reversible retraction of epidermal and dermal nerve fiber terminals., Capsaicin, the pungent constituent of chili peppers, represents the paradigm for the capsaicinoids or vanilloids, a family of compounds shown to stimulate and then desensitize specific subpopulations of sensory receptors, including C-polymodal nociceptors, A-delta mechanoheat nociceptors and warm receptors of the skin, as well as enteroceptors of thin afferent fibers. ..., ... In rats desensitized by intraperitoneal (ip) capsaicin (i.e., abdominal non-systemic desensitization), mainly the first but not the later fever phases were reduced. The postprandial hyperthermia to intragastric injection of BaSO4 suspension was attenuated by either ip or perineural capsaicin treatment., ... Heat and protons as well as capsaicin activate VR1 to induce the influx of cations, particularly Ca2+ and Na+ ions. Characteristic effects of capsaicin are the induction of a burning sensation after acute administration and the desensitization of sensory neurons after large doses and prolonged administration. ... Capsaicin alters several visceral functions. ... Capsaicin affects thermoregulation after intra-hypothalamic injection and releases glutamate from the hypothalamus and cerebral cortex slices, while VR1-like immunoreactivity is not apparent in these regions., ... 0.4 and 4 uM of capsaicin produced a significant tonic block on voltage-activated Na+ current (I(Na)) evoked by a depolarizing step to -40 mV from a holding potential of -100 mV (49 +/- 7% n=11, p<0.05 and 72 +/- 13% n=4, p<0.05 respectively). ... Capsaicin slowed the time decay of inactivation of I(Na), and increased the time constant of the recovery of inactivation. Capsaicin and tetrodotoxin (TTX) depressed contractility of isolated electrically driven left rat atria, being the depression of maximal velocity of force development (dF/dt(max)) with respect to control values of 19 +/- 3% at 1 uM of capsaicin and 22 +/- 2% at 1 uM of TTX., For more Mechanism of Action (Complete) data for CAPSAICIN (8 total), please visit the HSDB record page.
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Color/Form

Pure dark red solid, Monoclinic rectangular plates or scales from petroleum ether, Monoclinic, rectangular plates, crystals and scales

CAS No.

404-86-4
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Melting Point

65 °C, 149 °F
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Retrosynthesis Analysis

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Q & A

Q1: How does capsaicin exert its effects on the body?

A1: Capsaicin primarily acts by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel expressed on sensory neurons. [, , , , , , ] This binding leads to calcium influx and subsequent neuronal excitation, resulting in the sensation of pain and heat. [, , , , ] This initial excitation is often followed by a period of desensitization, during which the neurons become less responsive to capsaicin and other stimuli. [, ]

Q2: What are the downstream effects of capsaicin binding to TRPV1 receptors?

A2: Activation of TRPV1 receptors by capsaicin initiates a cascade of downstream effects, including the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). [, , , , ] These neuropeptides contribute to various physiological responses, including pain transmission, inflammation, and vasodilation. [, , , ]

Q3: Does capsaicin's action solely depend on TRPV1 receptors?

A3: While TRPV1 is the primary target, research suggests that capsaicin might also interact with other targets, such as TRPV6, to exert specific effects like inducing apoptosis in cancer cells. []

Q4: Can capsaicin offer protection against gastric mucosal damage?

A5: Yes, research suggests that capsaicin and its analogs, when administered intragastrically at appropriate doses, can protect against chemically induced gastric mucosal damage in various experimental models. [] The protective effects are attributed to the initial excitation and subsequent desensitization of capsaicin-sensitive primary afferent neurons. []

Q5: What is the molecular formula and weight of capsaicin?

A5: The molecular formula of capsaicin is C18H27NO3, and its molecular weight is 305.41 g/mol.

Q6: Are there any available spectroscopic data for capsaicin?

A6: Yes, spectroscopic data like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra are available for capsaicin in scientific literature and databases. These data help characterize and identify capsaicin based on its unique absorption and resonance patterns.

Q7: How does capsaicin perform under different conditions, and what are its applications?

A8: Capsaicin is a lipophilic compound, meaning it dissolves well in fats and oils. It is relatively stable under dry conditions and moderate temperatures. [, ] Capsaicin is commonly used as a food additive for its pungent flavor and as an active ingredient in topical analgesics for its pain-relieving properties. [, , , ]

Q8: How can the stability, solubility, and bioavailability of capsaicin be improved for pharmaceutical applications?

A9: Various formulation strategies like microencapsulation, nanoparticle delivery systems (like transfersomes), and inclusion complexes with cyclodextrins can enhance the stability, solubility, and bioavailability of capsaicin. [, ] These approaches can protect the compound from degradation, improve its solubility in aqueous environments, and facilitate controlled release for enhanced therapeutic efficacy.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of capsaicin?

A10: Capsaicin is readily absorbed after oral ingestion, with peak plasma concentrations achieved within an hour. [, ] It is widely distributed throughout the body, primarily metabolized in the liver, and excreted mainly through urine and feces. []

Q10: What are some in vitro models used to study capsaicin's effects?

A12: Cell-based assays using cultured sensory neurons are widely employed to investigate capsaicin's effects on neuronal activity, desensitization, and interactions with TRPV1 receptors. [, , ] These models provide insights into the molecular mechanisms underlying capsaicin's action at the cellular level.

Q11: Are there animal models that demonstrate the effects of capsaicin?

A13: Yes, rodent models, particularly rats and mice, are extensively used to investigate the various physiological and pharmacological effects of capsaicin. [, , , , , , , , ] These models have been crucial in understanding capsaicin's role in pain perception, inflammation, thermogenesis, and its potential therapeutic applications.

Q12: What analytical methods are used to quantify capsaicin?

A14: Various analytical techniques are employed for the qualitative and quantitative analysis of capsaicin. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or diode array detection (DAD) is a common and sensitive method for capsaicin quantification in various matrices, including pepper fruits and formulated products. [, , , ]

Q13: Are there any emerging methods for analyzing capsaicin and related compounds?

A15: Yes, techniques like high-performance thin-layer chromatography (HPTLC) are gaining popularity for capsaicin analysis due to their speed, cost-effectiveness, and ability to simultaneously analyze multiple samples. [] Moreover, mass spectrometry (MS) coupled with HPLC is increasingly employed for the sensitive and selective determination of capsaicin and its metabolites in biological samples. [, ]

Q14: How has research on capsaicin evolved over time?

A16: Early research on capsaicin focused primarily on its pungency and sensory properties. Over time, its interaction with the nervous system, particularly its selective activation and desensitization of sensory neurons, garnered significant interest. The discovery and cloning of the TRPV1 receptor as the primary target of capsaicin marked a significant milestone in understanding its molecular mechanism of action. [, ] Current research continues to explore the therapeutic potential of capsaicin and its analogs in various conditions, including pain management, obesity, and cancer.

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